6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole

Cyclin-Dependent Kinase Structure-Activity Relationship Steric Occupancy

6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole (CAS 1231930-28-1) is a synthetic small-molecule heterocycle belonging to the 1,2-disubstituted benzimidazole class. It possesses a molecular formula of C13H15BrN2 and a molecular weight of 279.18 g·mol-1, with a bromine substituent at the 6-position, a cyclopentyl ring at N1, and a methyl group at C2.

Molecular Formula C13H15BrN2
Molecular Weight 279.18 g/mol
CAS No. 1231930-28-1
Cat. No. B3092591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole
CAS1231930-28-1
Molecular FormulaC13H15BrN2
Molecular Weight279.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3CCCC3)C=C(C=C2)Br
InChIInChI=1S/C13H15BrN2/c1-9-15-12-7-6-10(14)8-13(12)16(9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
InChIKeyHKALIZKGUYGDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole (CAS 1231930-28-1): Core Physicochemical & Structural Identity for Benzimidazole Library Design


6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole (CAS 1231930-28-1) is a synthetic small-molecule heterocycle belonging to the 1,2-disubstituted benzimidazole class. It possesses a molecular formula of C13H15BrN2 and a molecular weight of 279.18 g·mol-1, with a bromine substituent at the 6-position, a cyclopentyl ring at N1, and a methyl group at C2 [1]. Its computed partition coefficient (cLogP) is 3.7, indicating moderate lipophilicity, and it contains zero hydrogen-bond donors, making it suitable for passive membrane permeation profiling [1]. The compound is commercially supplied as a research reagent with a minimum purity specification of 95% .

Why 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole Cannot Be Replaced by Common N1-Alkyl or 6-Halo Benzimidazole Analogs


Within benzimidazole-focused medicinal chemistry programs, small variations at the N1 and C6 positions profoundly alter steric occupancy, lipophilicity, and ultimately target binding and pharmacokinetic profiles. The specific combination of a conformationally semi-rigid cyclopentyl ring at N1 and a bromine atom at C6 in this compound creates a steric and electronic signature that is not replicated by analogs bearing smaller N1-alkyl groups (e.g., methyl, isopropyl) or other halogens (e.g., chlorine). Computational studies on benzimidazole-derived kinase inhibitors show that the cyclopentyl group occupies a distinct hydrophobic sub-pocket in kinases such as CDK4/6 relative to isopropyl or cyclohexyl residues, influencing both potency and selectivity [1]. Furthermore, the C6-bromo substituent serves as both a key pharmacophoric element and a synthetic handle for cross-coupling diversification, giving this compound dual utility as a final probe and as an advanced intermediate; replacing it with a chloro or des-halo variant eliminates a strategically important vector for structure-activity relationship (SAR) exploration or late-stage functionalization [2]. Consequently, procurement decisions cannot assume functional or synthetic equivalence across structurally similar benzimidazole building blocks.

Quantitative Differentiation Evidence: 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole vs. Closest Analogs


Steric and Conformational Differentiation: Cyclopentyl (N1) vs. Methyl or Phenyl Analogs

In a patent disclosing benzimidazole-based CDK4/6 inhibitors, the N1-cyclopentyl substituent is explicitly claimed as a preferred embodiment for achieving optimal kinase selectivity relative to smaller (methyl) or planarly rigid (phenyl) N1-analogs. While quantitative head-to-head IC50 data for the exact 6-bromo-2-methyl scaffold are not disclosed in this patent, the broader SAR demonstrates that the cyclopentyl group provides a 5- to 20-fold improvement in CDK4 binding affinity over N1-H or N1-methyl analogs in related benzimidazole series [1]. The conformational restriction imparted by the cyclopentyl ring reduces the entropic penalty upon binding compared to flexible alkyl chains, contributing to enhanced target engagement.

Cyclin-Dependent Kinase Structure-Activity Relationship Steric Occupancy

Lipophilicity-Driven Permeability Differentiation: cLogP Shift of the Cyclopentyl- vs. Methyl-Substituted Core

The computed cLogP of 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole is 3.7 [1]. This value falls within the optimal range for oral absorption and blood-brain barrier penetration (cLogP 2.0-4.0) as defined by Lipinski's rules and CNS MPO scores. In contrast, the N1-methyl analog (5-bromo-2-methyl-1H-benzoimidazole) has an experimental logP (ALogPs) of 2.63 . The approximately 1.1 log-unit increase conferred by the cyclopentyl group translates to roughly a 12-fold higher theoretical n-octanol/water partition coefficient, which can directly impact membrane permeability and tissue distribution. For central nervous system or intracellular target programs, this logP differentiation is critical; the N1-cyclopentyl derivative provides increased passive permeability without violating standard drug-likeness thresholds.

ADME Property Profiling Lipophilic Efficiency CNS Drug-likeness

Synthetic Utility as a Cross-Coupling Handle: 6-Bromo Advantage Over 6-Chloro or Des-Halo Analogs

The C6 bromine substituent provides significantly higher reactivity in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) compared to the corresponding C6-chloro analog. While direct comparative kinetic data within this exact scaffold are not published, the general rate constant ratio for oxidative addition of Ar-Br vs. Ar-Cl is approximately 10-50 fold favoring bromine in Pd(0)-catalyzed reactions [1]. This synthetic advantage allows the 6-bromo derivative to serve as a versatile Advanced Intermediate for library synthesis. A related 6-bromo-1-cyclopentyl indazole scaffold has been explicitly employed in patent US09206157B2 as a key intermediate for further derivatization via amide coupling and subsequent cross-coupling steps [2]. Procuring the 6-bromo variant thus reduces the synthetic burden and expands the accessible chemical space compared to purchasing the less reactive chloro or des-halo core.

Palladium-Catalyzed Cross-Coupling Late-Stage Functionalization Medicinal Chemistry Synthesis

Commercial Availability and Purity Benchmarking: Differentiated Procurement Profile

6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole is stocked and supplied by AKSci at a minimum purity of 95% supported by quality assurance documentation . In contrast, many structurally related N1-cyclopentyl benzimidazole analogs (e.g., 1-cyclopentyl-2-methyl-1H-benzoimidazole, CAS 444995-62-4) are listed on chemical catalogs but are frequently not in stock, requiring custom synthesis with lead times of 8-12 weeks. The 95% purity specification exceeds the commonly observed 90% research grade for specialty benzimidazoles in the small-molecule catalog market. This compound is classified as non-hazardous for DOT/IATA transport, which simplifies logistics compared to certain halogenated heterocycles requiring hazardous goods declarations .

Chemical Procurement Research Reagent Purity Supply Chain Reliability

Optimal Use Cases for 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole in Drug Discovery and Chemical Biology


CDK4/6 Inhibitor Hit Expansion and SAR Profiling

Based on patent claims that explicitly identify the N1-cyclopentyl benzimidazole scaffold as advantageous for CDK4/6 selectivity [1], this compound is a privileged starting point for synthesizing focused kinase inhibitor libraries. The 6-bromo position allows rapid Suzuki or Buchwald-Hartwig diversification to explore vectors extending toward the kinase hinge region or solvent-exposed pocket, while the N1-cyclopentyl group maintains favorable steric occupancy. Research teams can use this compound as a reference scaffold to benchmark new analogs against the known N1-cyclopentyl SAR landscape.

CNS-Penetrant Probe Molecule Development

With a computed cLogP of 3.7 and zero hydrogen-bond donors [2], this scaffold lies within the optimal physicochemical space for blood-brain barrier penetration. The cyclopentyl group enhances passive permeability relative to smaller N1-alkyl variants, as demonstrated by the ∼1.1 log-unit lipophilicity advantage over the N1-methyl analog. Neuroscience drug discovery programs seeking novel chemical matter for CNS kinases, GPCRs, or epigenetic targets can leverage this compound as a biased starting point that favors brain exposure.

Advanced Intermediate for Parallel Library Synthesis

The C6-bromine atom provides a chemically competent handle for metal-catalyzed cross-coupling reactions, enabling efficient parallel synthesis of diverse C6-aryl, C6-heteroaryl, or C6-amino derivatives [3]. The compound is supplied at 95% purity, sufficient for direct use in array synthesis without pre-purification . This makes it a cost-effective building block for medicinal chemistry groups that require a pre-functionalized core for generating 50-500 compound libraries in hit-to-lead campaigns.

In Vitro ADME Calibration Standard for Benzimidazole Series

Because of its well-defined physicochemical properties (MW 279.18, cLogP 3.7, 0 HBD, 1 HBA, 1 rotatable bond) [2], this compound can serve as a reproducible internal standard for calibrating permeability, metabolic stability, and protein binding assays across a benzimidazole series. Its moderate lipophilicity and absence of ionizable functional groups make it an ideal neutral marker for LogD7.4 measurement and PAMPA assay quality control.

Quote Request

Request a Quote for 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.